3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide
Description
This compound features a propanamide backbone substituted with a 2-bromophenyl group at the 3-position and a 4-(2-(methylamino)-2-oxoethyl)phenyl moiety at the amide nitrogen.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-20-18(23)12-13-6-9-15(10-7-13)21-17(22)11-8-14-4-2-3-5-16(14)19/h2-7,9-10H,8,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIGDKTKBLMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.29 g/mol. The structure features a bromophenyl moiety, an amide functional group, and a methylamino-oxoethyl side chain, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown potent activity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism of action often involves the induction of apoptosis through the modulation of anti-apoptotic proteins such as Bcl-2 .
Case Study: Compound 13
In a comparative study, a compound similar to This compound was tested against A-431 and Jurkat cells. It demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cell death . Molecular dynamics simulations revealed that this compound interacts primarily through hydrophobic contacts with target proteins, suggesting a strong binding affinity.
Antibacterial Activity
The antibacterial potential of related compounds has also been investigated. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances antibacterial activity by increasing the lipophilicity of the molecule, allowing better penetration through bacterial membranes .
Antifungal Activity
In addition to antibacterial properties, some analogs have displayed antifungal activity against common pathogens. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl ring can significantly impact antifungal efficacy .
Summary of Biological Activities
| Activity Type | Efficacy Level | Notable Cell Lines/Pathogens | Reference |
|---|---|---|---|
| Anticancer | High | A-431, Jurkat | |
| Antibacterial | Moderate | Gram-positive & Gram-negative | |
| Antifungal | Variable | Common fungal pathogens |
- Induction of Apoptosis : Compounds induce programmed cell death by modulating Bcl-2 family proteins.
- Inhibition of Cell Proliferation : They interfere with cell cycle progression in cancer cells.
- Membrane Disruption : Enhanced lipophilicity allows for better penetration and disruption of bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features:
Physicochemical Properties
- Lipophilicity: The target compound’s bromophenyl and methylamino-oxoethyl groups balance lipophilicity and polarity. Analogues with trifluoromethyl (e.g., 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide ) exhibit higher logP due to the CF₃ group. Nitrophenyl derivatives (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide ) have reduced solubility compared to the target’s methylamino-oxoethyl substituent.
- Hydrogen-Bonding Capacity: The methylamino-oxoethyl group in the target compound provides two hydrogen-bond acceptors (amide and ketone) and one donor (NH). Compounds like 3-((2-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide lack comparable H-bonding motifs due to sulfonamide substitution.
Tables for Comparative Analysis
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|
| Target Compound | ~2.5 | 5 | 2 |
| 3-(4-Trifluoromethylphenyl)propanamide | ~3.8 | 3 | 1 |
| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | ~3.2 | 4 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
